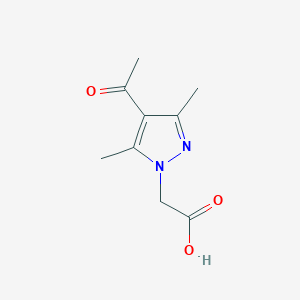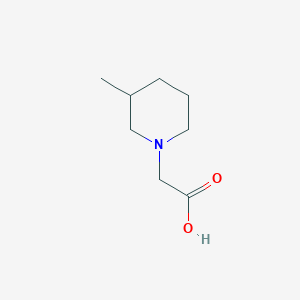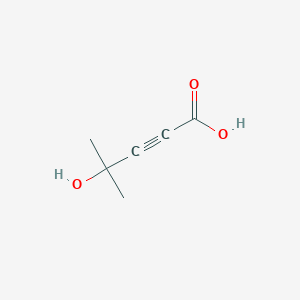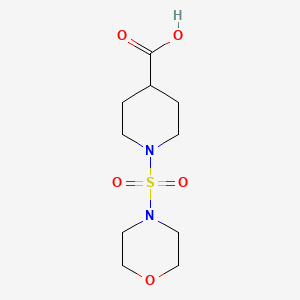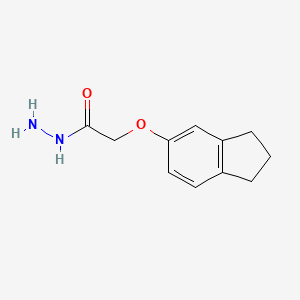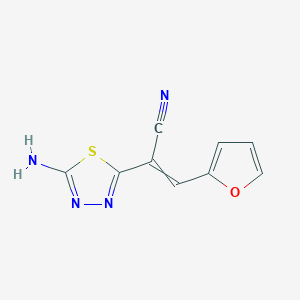
2-Thiophen-2-ylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including potentially 2-Thiophen-2-ylazepane, often involves heterocyclization of various substrates . A recent study reported the synthesis of a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which was tested for Sonogashira coupling reaction with different iodoaryl compounds .Chemical Reactions Analysis
A study identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable chemical platforms to develop tighter mPGES-1 inhibitors . Another study reported a reaction involving 2-aminothiophene-3-carbonitrile .Scientific Research Applications
Synthesis and Applications in Material Science and Pharmaceuticals
Thiophene, a sulfur-containing heteroaromatic ring, is a crucial entity in the chemical world of heterocyclic compounds. Its importance spans across various fields, including material science and pharmaceuticals. Substituted thiophenes have demonstrated a broad spectrum of biological activities, like antibacterial, antifungal, antioxidant, antiviral, and antiprotozoal properties. In material science, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Electrochemical Applications and Supercapacitor Development
A novel 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one monomer has been synthesized and used in supercapacitor applications. Its electrochemical polymerization on pencil graphite electrodes demonstrated significant capacitive performance, making it a promising material for energy storage devices (Hür et al., 2016).
Organic Photovoltaic Cells Enhancement
Thiophene derivatives have been used to modify single-wall carbon nanotubes, enhancing their solubility and dispersion in organic solvents. This modification has led to improved power conversion efficiency in polymer-fullerene photovoltaic cells, exploiting the electron transport capabilities of the modified nanotubes (Stylianakis et al., 2010).
Nonlinear Optical Limiting in Optoelectronic Devices
Thiophene dyes have been synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These properties make them useful in various photonic or optoelectronic applications (Anandan et al., 2018).
Enhancement of Lithium Ion Batteries
In the field of energy storage, tris(2-(thiophen-2-yl) ethyl) phosphate has been synthesized and applied as a functional electrolyte additive for lithium-ion batteries. This compound synergistically optimizes electronic and ionic conductivity, enhancing the performance and stability of high-voltage lithium-ion batteries (Liang et al., 2019).
Anticancer Agent Development
Thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these derivatives exhibited potent and selective cytotoxicity against specific human cancer cell lines, making them promising candidates for new anticancer therapies (Othman et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-thiophen-2-ylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAQWCVTRHERQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402989 |
Source


|
| Record name | 2-thiophen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-ylazepane | |
CAS RN |
383128-98-1 |
Source


|
| Record name | 2-thiophen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

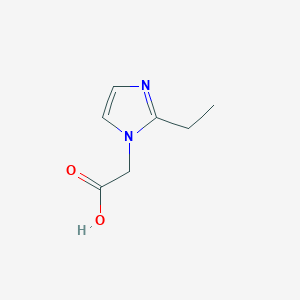
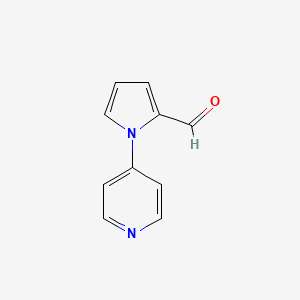
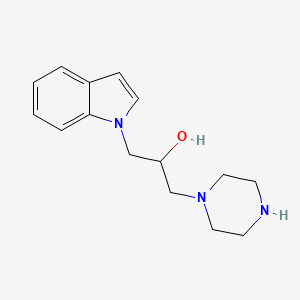
![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
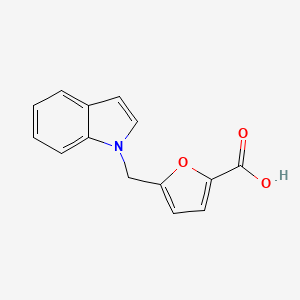
![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
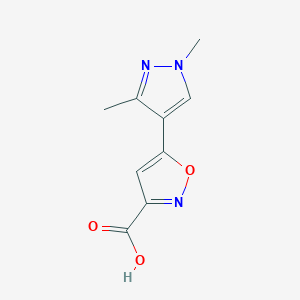
![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)
